molecular formula C12H16N4 B1476132 3-Azido-1-(1-phenylpropan-2-yl)azetidine CAS No. 2097981-31-0

3-Azido-1-(1-phenylpropan-2-yl)azetidine

Cat. No.: B1476132
CAS No.: 2097981-31-0
M. Wt: 216.28 g/mol
InChI Key: NUNXJKGZVYCPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data (CDCl₃, 400 MHz):

Nucleus δ (ppm) Assignment
¹H 3.62 Azetidine C3-H (triplet)
¹H 2.33 Azetidine C2/C4-H (m)
¹H 7.25 Phenyl aromatic protons
¹³C 62.1 Azetidine C3
¹³C 128.9 Phenyl C1

The azetidine ring protons exhibit coupling constants (J = 6.8 Hz) indicative of restricted rotation.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

Peak Assignment
2100 Azide (-N₃) stretch
1602 Phenyl C=C stretch
1450 CH₂/CH₃ bending

The strong azide absorption at 2100 cm⁻¹ confirms the presence of the -N₃ group.

Mass Spectrometry (MS)

Electron ionization (EI-MS) fragments:

m/z Fragment Ion
216.28 [M]⁺ (molecular ion)
173.12 [M - N₃]⁺
91.05 [C₇H₇]⁺ (tropylium ion)

The base peak at m/z 91 corresponds to the stable tropylium ion from phenyl group fragmentation.

Properties

IUPAC Name

3-azido-1-(1-phenylpropan-2-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-10(7-11-5-3-2-4-6-11)16-8-12(9-16)14-15-13/h2-6,10,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNXJKGZVYCPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-Azido-1-(1-phenylpropan-2-yl)azetidine plays a crucial role in biochemical reactions, particularly in the synthesis of polyamines through ring-opening polymerization. This compound interacts with various enzymes and proteins, facilitating the formation of polyamines that are essential for cellular functions. The azido group in this compound can undergo nucleophilic substitution reactions, leading to the formation of amines and other derivatives. These interactions are vital for the synthesis of complex biomolecules and the regulation of biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can alter the expression of specific genes involved in cell growth and differentiation. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the azido group to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The ring strain in the azetidine structure contributes to its reactivity, enabling it to participate in diverse biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of various by-products. These by-products can have different effects on cellular processes, highlighting the importance of monitoring the temporal changes in the compound’s activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. The threshold effects observed in these studies underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in the synthesis and degradation of biomolecules. The azido group in this compound can undergo reduction and other chemical transformations, leading to the formation of different metabolites that participate in various biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity:
One of the most notable applications of azido compounds, including 3-Azido-1-(1-phenylpropan-2-yl)azetidine, is their potential as antiviral agents. The azido group can enhance the biological activity of nucleoside analogs, which are crucial in the treatment of viral infections such as HIV. For instance, similar compounds have shown significant antiviral effects by inhibiting reverse transcriptase, a key enzyme in the viral replication process .

Cancer Therapeutics:
Recent studies have indicated that azetidine derivatives can be effective in cancer therapy. A patent describes a combination therapy involving azetidine derivatives that target specific oncogenic mutations (e.g., KRAS G12C) in cancer cells. This approach highlights the potential of this compound in developing targeted cancer treatments .

Synthetic Methodologies

Synthesis of Complex Molecules:
The azetidine ring structure allows for the development of complex organic molecules through multicomponent reactions (MCRs). These reactions can produce diverse scaffolds that are valuable in drug discovery. For example, MCRs involving azetidines can lead to the synthesis of biologically relevant heterocycles, which are often found in pharmaceutical compounds .

Building Blocks for Drug Development:
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for constructing more complex structures needed in drug development. The introduction of the azido group can facilitate further modifications, such as click chemistry reactions, which are useful for creating bioconjugates and drug delivery systems .

Case Study: Antiviral Activity

Compound NameStructureActivityMechanism
This compoundStructureAntiviralInhibition of reverse transcriptase
AZT (Zidovudine)StructureAntiviralDNA chain termination

In this case study, both compounds demonstrate antiviral properties through similar mechanisms involving the inhibition of viral replication.

Case Study: Synthesis of Heterocycles

Reaction TypeStarting MaterialsProductYield (%)
MCRAzetidine derivatives + aldehydes + aminesComplex heterocycles70–90%

This table summarizes the efficiency of using this compound in multicomponent reactions to synthesize complex heterocycles.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Azetidine and Azide Derivatives

Compound Name Key Structural Features Reactivity/Properties Applications References
This compound Azetidine with -N₃ and 1-phenylpropan-2-yl High ring strain; photo/redox-sensitive Drug design, photochemical probes
3-Azido-1-phenylpropenone Vinyl azide with phenyl group UV-induced N₂ release; crystal disintegration Mechanophores, solid-state reactions
3-Azido-1-(4-methoxyphenyl)propenone Methoxy-substituted vinyl azide Enhanced photostability vs. chloro analogues Materials for controlled N₂ release
3-Azido-1-(4-chlorophenyl)propenone Chloro-substituted vinyl azide Higher photoreactivity; crystal cracking Stress-sensitive materials
Oxetane-amino acid hybrids Oxetane ring with amino acid moieties Lower ring strain; hydrolytic stability Peptidomimetics, bioactive molecules
N-Alkylated azetidines (e.g., 1-methyl) Alkyl substituents on azetidine Reduced ring strain; tunable lipophilicity Energetic plasticizers, polymer additives

Key Comparative Findings

Photoreactivity and Stability

  • This compound : The azetidine ring’s strain and electron-deficient nature make it susceptible to redox-driven ring-opening. Oxidation lowers the energy barrier for cycloreversion, while one-electron reduction facilitates heterocycle cleavage, analogous to DNA repair intermediates .
  • Vinyl Azides (e.g., 3-azido-1-phenylpropenone): UV irradiation induces N₂ release, generating reactive nitrene intermediates. Substituents (e.g., methoxy vs. chloro) modulate photostability: chloro derivatives exhibit faster decomposition and crystal disintegration compared to methoxy analogues .

Challenges and Limitations

  • Stereochemical Complexity : Azetidine synthesis often requires precise control over stereochemistry, as seen in penaresidin alkaloids, where multi-step enantioselective routes are necessary .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Azido-1-(1-phenylpropan-2-yl)azetidine generally involves:

  • Construction of the azetidine ring (a four-membered nitrogen heterocycle).
  • Introduction of the 1-phenylpropan-2-yl substituent on the nitrogen atom.
  • Installation of the azido group at the 3-position of the azetidine ring.

This is typically achieved via intramolecular cyclization reactions starting from suitably functionalized amino alcohols or haloalkyl amines, followed by nucleophilic substitution with azide ions.

Azetidine Ring Formation

Intramolecular Cyclization of 1,3-Amino Alcohols

One common approach to azetidine synthesis is the intramolecular nucleophilic displacement of a leaving group (e.g., tosylate or triflate) by a nitrogen nucleophile within a 1,3-amino alcohol precursor. For example, Hillier et al. reported the cyclization of tosylated 1,3-amino alcohols to azetidine derivatives in yields ranging from 32% to 95% depending on the nucleophilicity of the amine and reaction conditions (Scheme 1).

  • Reaction conditions typically involve base (e.g., diisopropylethylamine) at elevated temperatures (~70 °C).
  • The nucleophilicity of the amine significantly affects the yield; free amines give better yields than their hydrochloride salts.

Aza-Michael Addition Followed by Cyclization

Another route involves aza-Michael addition of amines to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization to form the azetidine ring. Yadav et al. demonstrated this with 3-hydroxy-2-oxo-3-phenyl-propionitrile undergoing aza-Michael addition with sodium hydride base, followed by ring closure to give azetidine derivatives in high yields (~87%).

Azide Functional Group Installation

The azido group at the 3-position of the azetidine ring is generally introduced by nucleophilic substitution of a halogen (chloride or bromide) with sodium azide.

  • For instance, 3-chloropropylamine derivatives can be converted to 3-azidopropylamines by reaction with sodium azide in aqueous medium at elevated temperature (80 °C) for extended periods (~15 h), followed by extraction and purification.
  • This method is adaptable to azetidine ring systems where a halogen is positioned at the 3-position, allowing azide substitution to yield 3-azidoazetidines.

Representative Synthetic Procedure (Literature-Based)

Step Reaction Conditions Yield (%) Notes
1 Synthesis of 1-(1-phenylpropan-2-yl)azetidine precursor Alkylation of azetidine nitrogen with 1-phenylpropan-2-yl halide, base (e.g., DIPEA), solvent (e.g., DMF), 70 °C 70-90% Control of stereochemistry possible with chiral alkylating agents
2 Halogenation at 3-position of azetidine ring Halogenation using appropriate reagents (e.g., NBS, or halogenated precursors) Variable Prepares substrate for azide substitution
3 Azide substitution Sodium azide (NaN3), aqueous medium, 80 °C, 12-15 h 95-99% Efficient nucleophilic substitution of halogen by azide

Photochemical and Catalytic Enhancements

Recent studies have explored photochemical methods and catalytic systems for azetidine synthesis and functionalization:

  • Photocatalytic flow synthesis using organic photocatalysts like 4CzIPN under 365 nm irradiation allows multigram scale preparation of azetidines with good yields (~61% isolated).
  • Microwave irradiation has been employed to facilitate ring closure and azetidine formation from sulfinamido-alcohol derivatives and other precursors, achieving high yields and stereoselectivity.

Analytical Characterization

The synthesized this compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structure.
  • High-Performance Liquid Chromatography (HPLC) to assess purity.
  • Mass spectrometry for molecular weight confirmation.
  • Infrared spectroscopy to detect azide functional group (characteristic absorption near 2100 cm⁻¹).

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range Advantages References
Intramolecular cyclization of tosylated 1,3-amino alcohols Tosylated amino alcohols DIPEA, heat (70 °C) 32-95% High yield, straightforward
Aza-Michael addition + cyclization α,β-unsaturated carbonyl + amine NaH, benzene, 60 °C ~87% Stereoselective, mild conditions
Halogen substitution by azide 3-chloroazetidine derivatives NaN3, aqueous, 80 °C, 15 h 95-99% High efficiency, simple workup
Photocatalytic flow synthesis Azetidine carboxylic acid + vinylpyridine 4CzIPN, LiOH, DMF, 365 nm light ~61% isolated Scalable, green chemistry

Q & A

Q. What experimental techniques are critical for characterizing the crystal structure of 3-azido-1-(1-phenylpropan-2-yl)azetidine?

Methodological Answer: The crystal structure can be resolved using X-ray crystallography with software suites like SHELXL (for refinement) and OLEX2 (for structure solution and visualization). SHELXL employs least-squares refinement to optimize atomic coordinates, displacement parameters, and occupancy factors . For visualization, ORTEP-3 or OLEX2 can generate thermal ellipsoid plots to assess positional disorder or conformational flexibility . Key metrics include R-factors (R1 < 5% for high-quality data), bond-length/angle deviations, and electron density maps to validate the azide group’s geometry.

Q. How can researchers safely handle this compound in the laboratory?

Methodological Answer: Follow these protocols based on azetidine derivatives’ safety profiles:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (azetidines are irritants) .
  • Storage: Under inert gas (N₂/Ar) at –20°C to mitigate azide decomposition or polymerization .
  • Spill Management: Absorb with vermiculite or sand, neutralize with dilute acetic acid, and dispose as hazardous waste .
  • Reactivity: Avoid strong oxidizers (risk of explosive decomposition) and acidic conditions (potential ring-opening) .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer: A two-step synthesis is typical:

Azetidine Ring Formation: Cyclization of 1-phenylpropan-2-amine with a bifunctional electrophile (e.g., 1,3-dibromopropane) under basic conditions (K₂CO₃, DMF, 90°C, 14 h) .

Azide Functionalization: Nucleophilic substitution of a halogen or tosylate group with NaN₃ in DMSO or DMF at 50–60°C .
Key Validation: Monitor reaction progress via TLC (Rf shift) and confirm product purity by ¹H/¹³C NMR (azide resonance at ~210 ppm in ¹³C NMR) .

Advanced Research Questions

Q. How does this compound inhibit Mycobacterium tuberculosis, and what is its molecular target?

Methodological Answer: Azetidine derivatives disrupt mycolic acid biosynthesis in M. tuberculosis by inhibiting acyltransferase activity , critical for mycolate assembly .

  • Experimental Design:
    • MIC Determination: Broth microdilution assay (7H9 medium, 7-day incubation) to establish minimum inhibitory concentration (MIC ≤ 2 µg/mL) .
    • Target Identification: RNA-seq transcriptomic profiling of treated vs. untreated cultures to identify downregulated mycolate synthesis genes (e.g., fasII, accD6) .
    • Resistance Studies: Serial passage experiments confirm no spontaneous resistance development, suggesting a high barrier to mutation .

Q. What computational strategies predict enantioselectivity in azetidine synthesis catalyzed by chiral phosphoric acids?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to rationalize enantioselectivity:

  • Key Interactions: Hydrogen bonding between the azetidine nitrogen and catalyst’s phosphoric acid group stabilizes the favored transition state .
  • Activation Strain Analysis: Compare energy barriers for competing pathways (e.g., thiol vs. thione tautomer activation) to identify selectivity drivers .
  • Validation: Match computed enantiomeric excess (ee) with experimental HPLC data (Chiralpak AD-H column) .

Q. How does the incorporation of this compound into proteomes affect protein function?

Methodological Answer: Pulsed Stable Isotope Labeling (pSILAC) quantifies azetidine incorporation into proteins:

  • Protocol: Co-administer heavy lysine (¹³C₆) and azetidine to yeast cultures; analyze peptides via LC-MS/MS to calculate incorporation ratios .
  • Findings: Median incorporation of 10.5% (interquartile range: 5.9–18.4%) with stochastic distribution, suggesting no selective pressure on specific proteins .
  • Functional Impact: Assess proteostasis via GFP-tagged protein aggregation assays or heat-shock response activation .

Q. What structural modifications enhance the blood-brain barrier (BBB) permeability of azetidine derivatives?

Methodological Answer: Structure-Activity Relationship (SAR) Guidelines:

  • Rigidity: Retain the azetidine ring to exploit its conformational constraint for BBB penetration .
  • Substituents: Introduce small, lipophilic groups (e.g., methyl, trifluoromethyl) at the 3-position to improve logP (target: 2–3) .
  • Validation: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) or in vivo rodent brain/plasma ratio measurements .

Q. What novel synthetic methods enable radical-based cyclization for azetidine synthesis?

Methodological Answer: Photo-induced Copper Catalysis:

  • Conditions: UV light (365 nm), Cu(I) catalyst, [3+1] radical cascade cyclization of alkenes with azide precursors .
  • Mechanism: Azide photolysis generates nitrene radicals, which undergo regioselective C–H insertion to form the azetidine ring .
  • Yield Optimization: Screen solvents (MeCN > DCM) and additives (e.g., TEMPO for radical trapping) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azido-1-(1-phenylpropan-2-yl)azetidine
Reactant of Route 2
Reactant of Route 2
3-Azido-1-(1-phenylpropan-2-yl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.